

What is the structure of N-3-oxo-hexadecanoyl-L-Homoserine lactone?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	N-3-oxo-hexadecanoyl-L-Homoserine lactone
Cat. No.:	B10775702

[Get Quote](#)

An In-Depth Technical Guide to **N-3-oxo-hexadecanoyl-L-Homoserine Lactone** (3O-C16-HSL): Structure, Function, and Methodologies

Introduction

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3O-C16-HSL) is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules pivotal to bacterial communication.^{[1][2]} These molecules are the cornerstone of quorum sensing (QS), a sophisticated system that allows bacteria to monitor their population density and orchestrate collective behaviors.^{[3][4]} As a long-chain AHL, 3O-C16-HSL is particularly significant in regulating processes such as virulence, biofilm formation, and symbiotic interactions in specific Gram-negative bacteria.^{[1][5]}

This technical guide offers a comprehensive examination of 3O-C16-HSL, intended for researchers, scientists, and drug development professionals. We will deconstruct its molecular architecture, explore its central role in the quorum-sensing circuit, discuss its biological impact, and provide detailed experimental methodologies for its study. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system for rigorous scientific inquiry.

Part 1: Molecular Architecture and Physicochemical Properties

The biological function of 3O-C16-HSL is intrinsically linked to its specific chemical structure. Understanding this architecture is the first step in appreciating its role as a precise signaling molecule.

Core Chemical Structure

3O-C16-HSL is an amphipathic molecule composed of two principal moieties: a polar head group and a long, hydrophobic acyl tail.

- L-Homoserine Lactone (HSL) Ring: This five-membered lactone ring is the conserved polar head group found in all AHLs. It is derived from S-adenosylmethionine (SAM) during biosynthesis.^[2] Its ability to participate in hydrogen bonding is crucial for interaction with its cognate receptor protein.
- 3-oxo-hexadecanoyl Acyl Side Chain: This is a 16-carbon acyl chain attached to the primary amine of the homoserine lactone ring via an amide linkage.^[2] The length and modifications of this tail confer specificity to the signaling molecule. Key features of the 3O-C16-HSL tail include:
 - Chain Length: The 16-carbon length makes it one of the "long-chain" AHLs, rendering it relatively non-polar and less diffusible in aqueous environments compared to short-chain AHLs.^[6]
 - Beta-Keto Group: The presence of a carbonyl group at the C3 position (the "3-oxo" designation) is a critical modification that dictates its binding affinity and specificity for its partner transcriptional regulator.

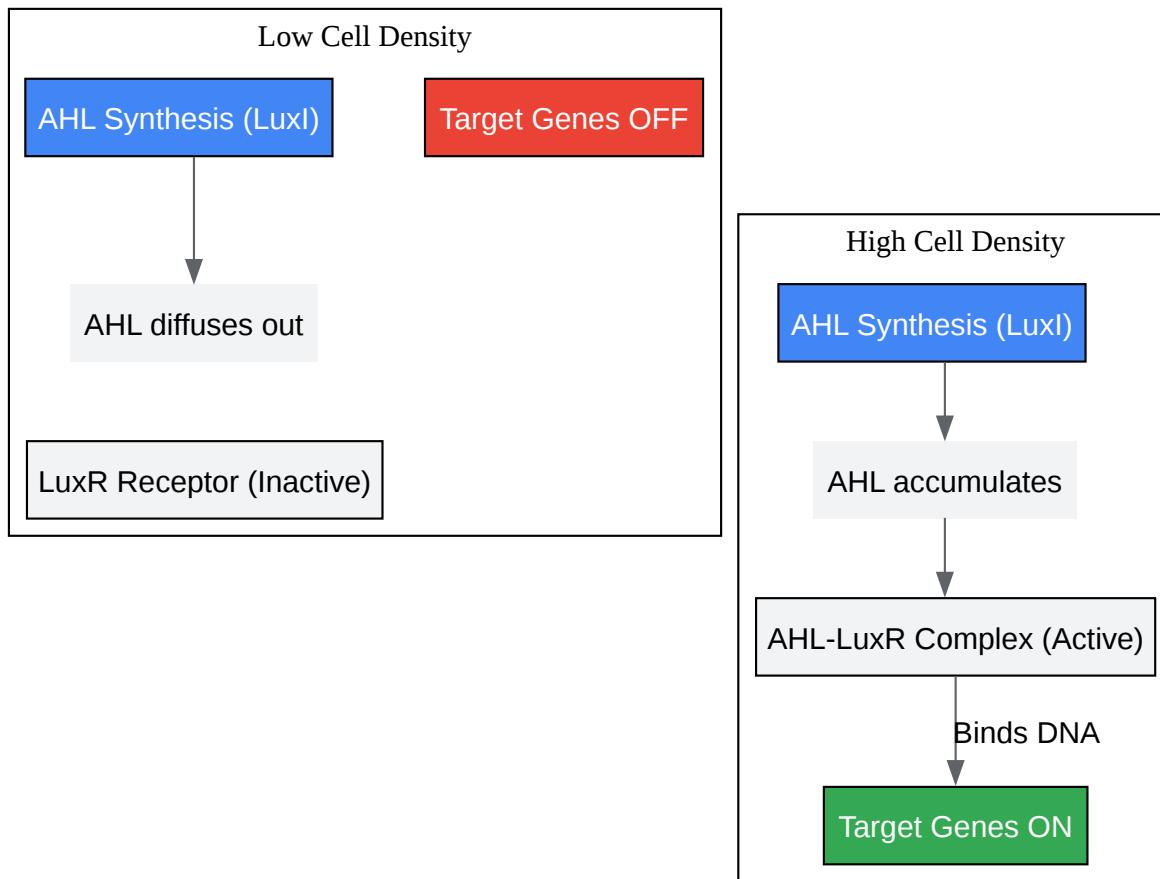
Stereochemistry

The molecule possesses a single chiral center at the C3 position of the furanone ring, derived from the L-isomer of homoserine. The biological activity of AHLs is highly dependent on this specific (S)-configuration. The precise stereochemistry ensures a lock-and-key fit with the binding pocket of its receptor, a specificity that is fundamental to preventing signal crosstalk from other, similar molecules.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3O-C16-HSL, providing essential data for experimental design and analysis.

Property	Value	Source(s)
IUPAC Name	3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide	[5][7]
Synonyms	3-oxo-C16-HSL, 3OC16-HSL, N-3-oxo-palmitoyl-L- Homoserine lactone	[1][5]
Molecular Formula	C ₂₀ H ₃₅ NO ₄	[1][5][7]
Molecular Weight	353.5 g/mol	[1][7][8]
CAS Number	925448-37-9	[1][5]
Appearance	White solid	[1]
Solubility	Soluble in chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[1][5]
InChIKey	YZBAMTUXUHIYCQ- SFHVURJKSA-N	[1][5]


Part 2: The Role of 3O-C16-HSL in Bacterial Quorum Sensing

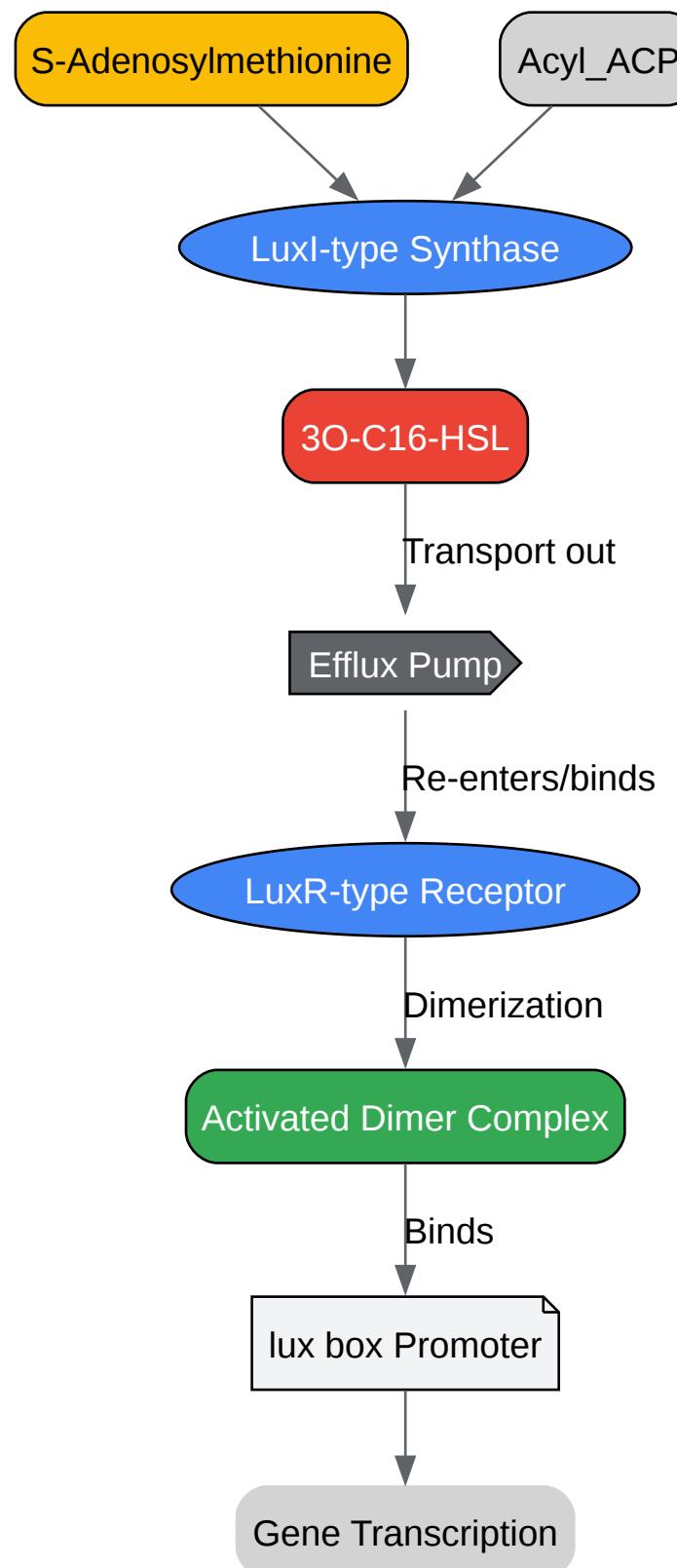
Quorum sensing allows a population of bacteria to function as a multicellular entity, synchronizing gene expression to achieve common goals.^[3] 3O-C16-HSL is a key messenger in this process for several bacterial species.

The Quorum Sensing Paradigm

The canonical quorum-sensing system in Gram-negative bacteria relies on a pair of proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that detects it. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a

threshold concentration is reached, the AHL binds to its cognate LuxR receptor, triggering a cascade of gene expression.[3][9]

[Click to download full resolution via product page](#)


Caption: General LuxI/LuxR-type quorum sensing circuit at low and high cell densities.

Biosynthesis and Signal Reception

- Biosynthesis: 3O-C16-HSL is synthesized by a LuxI-family synthase. This enzyme catalyzes the ligation of the acyl chain from a 3-oxo-hexadecanoyl-acyl carrier protein (ACP) with the homoserine lactone moiety derived from S-adenosylmethionine (SAM).[2] The specificity of

the synthase for the long 16-carbon acyl-ACP is a primary determinant for producing 3O-C16-HSL instead of other AHLs.

- **Signal Reception:** As a hydrophobic, long-chain AHL, 3O-C16-HSL does not freely diffuse through the cell membrane like its short-chain counterparts. Its transport is often facilitated by efflux pumps.^[6] Upon reaching a sufficient concentration, it binds to the N-terminal ligand-binding domain of its cognate LuxR-type transcriptional regulator. This binding induces a conformational change, leading to the dimerization and activation of the protein. The activated complex then binds to specific DNA promoter sequences known as lux boxes, initiating the transcription of target genes.^[9]

[Click to download full resolution via product page](#)

Caption: Biosynthesis and signaling pathway of 3O-C16-HSL.

Part 3: Biological Significance and Applications

The activation of gene expression by 3O-C16-HSL has profound consequences for bacterial physiology and interactions with their environment.

- **Regulation of Virulence and Biofilm Formation:** In pathogenic bacteria, QS systems regulated by long-chain AHLs like 3O-C16-HSL often control the expression of virulence factors, such as exotoxins and proteases, as well as factors essential for the formation of robust, antibiotic-resistant biofilms.[1][10]
- **Inter-kingdom Signaling:** Beyond communication between bacteria, 3O-C16-HSL can influence eukaryotic hosts. In plants, it has been shown to prime the plant's immune system for systemic acquired resistance against pathogens.[5][11] This cross-kingdom interaction highlights the molecule's complex ecological role.
- **Target for Drug Development:** The central role of 3O-C16-HSL in controlling pathogenicity makes its signaling pathway an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, "quorum quenching" drugs aim to disrupt this communication, effectively disarming the pathogens and making them more susceptible to host immune clearance or conventional antibiotics.

Part 4: Experimental Methodologies

Studying 3O-C16-HSL requires robust methods for its extraction, detection, and functional characterization. The protocols described here are foundational workflows that provide reliable and reproducible results.

Detection and Quantification

Protocol 1: Extraction from Bacterial Culture Supernatants

- **Rationale:** 3O-C16-HSL is secreted into the culture medium. Due to its hydrophobic nature, it must be extracted using an organic solvent. Dichloromethane (DCM) or acidified ethyl acetate are commonly used for their efficiency in extracting long-chain AHLs.
- **Methodology:**

- Grow the bacterial strain of interest in appropriate liquid media to the desired growth phase (typically stationary phase, when AHL concentration is highest).
- Centrifuge the culture at $>8,000 \times g$ for 15 minutes at 4°C to pellet the cells.
- Carefully collect the cell-free supernatant.
- Perform a liquid-liquid extraction by adding an equal volume of solvent (e.g., dichloromethane) to the supernatant in a separatory funnel.
- Shake vigorously for 2 minutes, periodically venting the funnel.
- Allow the phases to separate and collect the lower organic phase.
- Repeat the extraction of the aqueous phase two more times to maximize yield.
- Pool the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., acetonitrile or methanol) for analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Rationale: HPLC-MS is the gold standard for identifying and quantifying specific AHLs. HPLC separates the molecules in a complex mixture, and MS provides precise mass information for unambiguous identification and fragmentation data for structural confirmation.
- Methodology:
 - Chromatography: Use a C18 reverse-phase column for separation.
 - Mobile Phase: Employ a gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 30% B to 100% B over 20 minutes.

- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Detection: Use Selected Ion Monitoring (SIM) to look for the specific m/z of the protonated molecule $[M+H]^+$, which for 3O-C16-HSL is 354.5.
- Confirmation: For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 354.5). A characteristic fragment ion at m/z 102 corresponds to the homoserine lactone ring, confirming its identity as an AHL.
- Quantification: Create a standard curve using a pure, synthetic 3O-C16-HSL standard of known concentrations to quantify the amount in the sample.

Assessing Biological Activity

Protocol 3: Using Bacterial Biosensors

- Rationale: Biosensor strains are genetically engineered bacteria that produce a measurable output (e.g., color, light, or enzyme activity) in the presence of AHLs. They provide a sensitive and cost-effective way to detect and semi-quantify AHL activity. Long-chain AHLs are typically detected using biosensors like *Agrobacterium tumefaciens* NTL4(pZLR4).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for detecting 3O-C16-HSL using a lacZ-based biosensor.

- Methodology:
 - Spread a lawn of the biosensor strain on an appropriate agar plate.
 - Spot a small amount of the reconstituted sample extract onto the center of the lawn.
 - Incubate the plate overnight at the optimal temperature for the biosensor.

- If the assay is colorimetric (e.g., using a lacZ reporter with X-gal in the media), the development of a colored halo (blue for lacZ) around the spot indicates the presence of AHL activity.
- The diameter or intensity of the halo can be used for semi-quantitative comparison against standards.

Conclusion

N-3-oxo-hexadecanoyl-L-Homoserine lactone is more than a simple metabolite; it is a highly specific and potent signaling molecule that enables sophisticated, coordinated behaviors in bacteria. Its unique structure, featuring a long acyl chain and a beta-keto modification, dictates its function in regulating critical processes from virulence to symbiosis. For researchers in microbiology and drug discovery, a thorough understanding of its molecular architecture, biological role, and the analytical methods used to study it is essential for advancing our knowledge of bacterial communication and developing next-generation therapeutics that target these intricate networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide | C₂₀H₃₅NO₄ | CID 87606261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 10. The *Pseudomonas aeruginosa* Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen *Pectobacterium carotovorum* by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the structure of N-3-oxo-hexadecanoyl-L-Homoserine lactone?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10775702#what-is-the-structure-of-n-3-oxo-hexadecanoyl-l-homoserine-lactone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com